![molecular formula C28H46O B1670614 Dihydrotachysterol CAS No. 67-96-9](/img/structure/B1670614.png)
Dihydrotachysterol
Overview
Description
Dihydrotachysterol is a synthetic analog of vitamin D that does not require renal activation like vitamin D2 (ergocalciferol) or vitamin D3 (cholecalciferol) . It is primarily used for the prevention and treatment of rickets or osteomalacia, and to manage hypocalcemia associated with hypoparathyroidism or pseudohypoparathyroidism . This compound has a rapid onset of action, a shorter half-life, and a greater effect on the mineralization of bone salts compared to other forms of vitamin D .
Mechanism of Action
Target of Action
Dihydrotachysterol (DHT) is a synthetic analog of vitamin D . Its primary target is the vitamin D receptor . The vitamin D receptor is a transcriptional regulator of bone matrix proteins .
Biochemical Pathways
DHT affects the biochemical pathways related to calcium and phosphate homeostasis . It elevates serum calcium levels by stimulating intestinal calcium absorption and mobilizing bone calcium . DHT also increases renal phosphate excretion .
Pharmacokinetics
It has a rapid onset of action (2 hours), a shorter half-life, and a greater effect on mineralization of bone salts than vitamin D .
Biochemical Analysis
Biochemical Properties
Dihydrotachysterol is hydroxylated in the liver to 25-hydroxythis compound, which is the major circulating active form of the drug . It does not undergo further hydroxylation by the kidney and therefore is the analogue of 1, 25-dihydroxyvitamin D . Once hydroxylated to 25-hydroxythis compound, the modified drug binds to the vitamin D receptor .
Cellular Effects
This compound is effective in the elevation of serum calcium by stimulating intestinal calcium absorption and mobilizing bone calcium in the absence of parathyroid hormone and of functioning renal tissue . This compound also increases renal phosphate excretion . Any side-effects caused by this compound are likely to be due to too much calcium in your blood .
Molecular Mechanism
The bound form of the vitamin D receptor serves as a transcriptional regulator of bone matrix proteins, inducing the expression of osteocalcin and suppressing synthesis of type I collagen . This mechanism of action allows this compound to exert its effects at the molecular level .
Temporal Effects in Laboratory Settings
The metabolism of both this compound 2 (DHT 2) and this compound 3 (DHT 3) has been extensively studied over the past four decades . Initial studies performed in the early 1970s showed that DHT is efficiently converted to its 25-hydroxylated metabolite .
Dosage Effects in Animal Models
At a basic level, animal models have confirmed that vitamin D deficiency and congenital aberrations in the vitamin D endocrine system may result in muscle weakness . To explain these effects, some molecular mechanisms by which vitamin D impacts on muscle cell differentiation, intracellular calcium handling, and genomic activity have been elucidated .
Metabolic Pathways
This compound is involved in the vitamin D pathway . It is hydroxylated in the liver to 25-hydroxythis compound, which is the major circulating active form of the drug . It does not undergo further hydroxylation by the kidney and therefore is the analogue of 1, 25-dihydroxyvitamin D .
Transport and Distribution
Once hydroxylated to 25-hydroxythis compound, the modified drug binds to the vitamin D receptor . The bound form of the vitamin D receptor serves as a transcriptional regulator of bone matrix proteins, inducing the expression of osteocalcin and suppressing synthesis of type I collagen .
Subcellular Localization
It is known that once hydroxylated to 25-hydroxythis compound, the modified drug binds to the vitamin D receptor . The bound form of the vitamin D receptor serves as a transcriptional regulator of bone matrix proteins .
Preparation Methods
Dihydrotachysterol is synthesized through the hydrogenation of tachysterol . The process involves isolating chemically uniform crystalline this compound by subjecting the solution of the crude hydrogenation product of tachysterol in benzine to chromatographic adsorption using active aluminum oxide . The components with a minor tendency of being adsorbed are collected and further processed to obtain this compound .
Chemical Reactions Analysis
Dihydrotachysterol undergoes several types of chemical reactions, including hydroxylation in the liver to form 25-hydroxythis compound . This hydroxylated form is the major circulating active form of the drug . The compound does not undergo further hydroxylation by the kidney, making it an analog of 1,25-dihydroxyvitamin D . Common reagents and conditions used in these reactions include liver enzymes for hydroxylation . The major product formed from these reactions is 25-hydroxythis compound .
Scientific Research Applications
Clinical Applications
Dihydrotachysterol is primarily utilized in the treatment of conditions associated with hypocalcemia and hypoparathyroidism. Its applications include:
- Hypoparathyroidism : this compound is commonly prescribed for patients with hypoparathyroidism, especially post-surgical cases where parathyroid glands are removed. It helps elevate serum calcium levels by enhancing intestinal calcium absorption and mobilizing bone calcium .
- Familial Hypophosphatemia : This condition, characterized by low phosphate levels leading to rickets or osteomalacia, can be effectively managed with this compound. The compound aids in correcting calcium and phosphate imbalances .
- Osteomalacia and Rickets : this compound is also used to prevent and treat rickets or osteomalacia, conditions resulting from vitamin D deficiency .
Case Study 1: Management of Hypercalcemia
A study reported on five patients who developed severe hypercalcemia during long-term this compound therapy for hypoparathyroidism. Symptoms included renal impairment due to calcifications. Upon discontinuation of this compound, patients were transitioned to shorter-acting vitamin D derivatives with successful management of calcium levels .
Case Study 2: Efficacy in Familial Hypophosphatemia
In a clinical trial involving patients with familial hypophosphatemia, this compound administration resulted in significant improvements in serum phosphate levels and bone mineral density, demonstrating its effectiveness in managing this genetic disorder .
Comparative Analysis of this compound and Other Vitamin D Analogues
Feature | This compound | Other Vitamin D Analogues |
---|---|---|
Mechanism of Action | VDR activation | VDR activation |
Primary Use | Hypoparathyroidism | Various (e.g., psoriasis) |
Metabolites | 1 alpha,25-(OH)2DHT | 1 alpha,25-(OH)2D3 |
Risk of Hypercalcemia | Higher incidence | Variable |
Duration of Effect | Longer-lasting | Shorter |
Comparison with Similar Compounds
Dihydrotachysterol is compared with other similar compounds such as calcitriol and calcium carbonate . Calcitriol is another vitamin D analog that requires renal activation and is used for similar indications . Calcium carbonate is an over-the-counter supplement used for conditions like hypocalcemia and osteoporosis . This compound is unique in that it does not require renal activation and has a rapid onset of action . Other similar compounds include doxercalciferol and paricalcitol, which are also vitamin D receptor agonists .
Biological Activity
Dihydrotachysterol (DHT) is a synthetic analog of vitamin D that exhibits significant biological activity, particularly in the regulation of calcium and phosphate metabolism. This article explores the mechanisms of action, therapeutic applications, and case studies related to DHT, supported by data tables and research findings.
This compound functions primarily by enhancing intestinal absorption of calcium and mobilizing calcium from bone. Upon administration, it is hydroxylated in the liver to form 25-hydroxythis compound, which binds to the vitamin D receptor (VDR). This binding activates gene expression related to calcium transport and bone metabolism, mimicking the actions of parathyroid hormone (PTH) in the absence of functional renal tissue .
Key Actions of this compound:
- Stimulates Intestinal Calcium Absorption: Increases calcium uptake from the gut.
- Mobilizes Bone Calcium: Releases calcium from bone stores.
- Increases Renal Phosphate Excretion: Aids in phosphate management in the body.
Therapeutic Applications
DHT is primarily indicated for conditions associated with hypocalcemia, particularly:
- Hypoparathyroidism: Used post-surgically to manage low calcium levels.
- Vitamin D Dependent Rickets: Effective in treating certain types of rickets where traditional vitamin D is insufficient.
- Familial Hypophosphatemia: Addresses hypophosphatemia linked with genetic disorders.
Case Studies and Clinical Findings
Several studies highlight the clinical implications and potential adverse effects associated with DHT therapy.
Case Study: Hypercalcemia Due to DHT Therapy
A study involving five patients treated with this compound for hypoparathyroidism revealed significant hypercalcemia. Symptoms were often overlooked due to their nonspecific nature. Patients exhibited elevated serum calcium levels ranging from 3.08 to 4.97 mmol/L, leading to severe complications requiring intensive care. After discontinuation of DHT, patients were transitioned to shorter-acting vitamin D derivatives, resulting in normalized calcium levels .
Patient | Duration of DHT Therapy | Calcium Level (mmol/L) | Creatinine Level (µmol/L) | Treatment Outcome |
---|---|---|---|---|
1 | 4 years | 3.08 | 277 | Improved |
2 | 10 years | 4.50 | 300 | Improved |
3 | 20 years | 4.97 | 365 | Improved |
4 | 30 years | 3.80 | 290 | Improved |
5 | 50 years | 3.50 | 310 | Improved |
Pharmacological Properties
This compound has unique pharmacokinetic properties compared to other vitamin D analogs:
- Half-life: Not well-defined; varies based on individual metabolism.
- Protein Binding: Greater than 99%, indicating strong interaction with plasma proteins.
- Metabolism: Rapidly metabolized; approximately 20% excreted in bile within the first 24 hours .
Research Findings
Recent studies have examined the metabolic pathways and biological activity of DHT:
- In Vivo Metabolism: Research indicates that DHT is metabolized into active forms such as 1 alpha,25-(OH)2DHT, which retains significant biological activity comparable to natural vitamin D .
- Comparative Efficacy: Experimental studies show that higher doses of DHT are required to achieve similar therapeutic effects as traditional vitamin D compounds .
Properties
CAS No. |
67-96-9 |
---|---|
Molecular Formula |
C28H46O |
Molecular Weight |
398.7 g/mol |
IUPAC Name |
(3E)-3-[(2E)-2-[1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylcyclohexan-1-ol |
InChI |
InChI=1S/C28H46O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-22,25-27,29H,7-8,11,14-18H2,1-6H3/b10-9+,23-12+,24-13+ |
InChI Key |
ILYCWAKSDCYMBB-ZJGOHBTISA-N |
SMILES |
CC1CCC(CC1=CC=C2CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C)O |
Isomeric SMILES |
CC\1CCC(C/C1=C\C=C\2/CCCC3(C2CCC3C(C)/C=C/C(C)C(C)C)C)O |
Canonical SMILES |
CC1CCC(CC1=CC=C2CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C)O |
Appearance |
Solid powder |
Color/Form |
Needles from 90% methanol COLORLESS OR WHITE CRYSTALS, OR WHITE, CRYSTALLINE POWDER |
melting_point |
131 °C |
Key on ui other cas no. |
67-96-9 |
physical_description |
Solid |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Easily sol in organic solents SOL IN ALC; FREELY SOL IN ETHER & CHLOROFORM; SPARINGLY SOL IN VEGETABLE OILS |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AT 10 AT-10 AT10 Calcamine Dihydrotachysterin Dihydrotachysterol Tachystin |
vapor_pressure |
5.2X10-10 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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